molecular formula C17H24N2O5 B5792459 methyl 3-nitro-5-{[(1,1,3,3-tetramethylbutyl)amino]carbonyl}benzoate

methyl 3-nitro-5-{[(1,1,3,3-tetramethylbutyl)amino]carbonyl}benzoate

Cat. No.: B5792459
M. Wt: 336.4 g/mol
InChI Key: MINVBDPZFOVXOY-UHFFFAOYSA-N
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Description

Methyl 3-nitro-5-{[(1,1,3,3-tetramethylbutyl)amino]carbonyl}benzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a nitro group, a methyl ester group, and a bulky tert-butyl group attached to the benzoate ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-nitro-5-{[(1,1,3,3-tetramethylbutyl)amino]carbonyl}benzoate typically involves a multi-step process. One common synthetic route includes the nitration of methyl benzoate to form methyl 3-nitrobenzoate. This intermediate is then subjected to a coupling reaction with 1,1,3,3-tetramethylbutylamine under appropriate conditions to yield the final product. The reaction conditions often involve the use of a suitable solvent, such as dichloromethane, and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-nitro-5-{[(1,1,3,3-tetramethylbutyl)amino]carbonyl}benzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Hydrolysis: Aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide)

    Coupling: Boronic acids, palladium catalysts, and bases like potassium carbonate

Major Products Formed

    Reduction: Methyl 3-amino-5-{[(1,1,3,3-tetramethylbutyl)amino]carbonyl}benzoate

    Hydrolysis: 3-nitro-5-{[(1,1,3,3-tetramethylbutyl)amino]carbonyl}benzoic acid

    Coupling: Various biaryl derivatives depending on the boronic acid used

Scientific Research Applications

Methyl 3-nitro-5-{[(1,1,3,3-tetramethylbutyl)amino]carbonyl}benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 3-nitro-5-{[(1,1,3,3-tetramethylbutyl)amino]carbonyl}benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the bulky tert-butyl group may influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-nitrobenzoate: Lacks the bulky tert-butyl group and amide functionality.

    Methyl 3-amino-5-{[(1,1,3,3-tetramethylbutyl)amino]carbonyl}benzoate: Similar structure but with an amino group instead of a nitro group.

    3-nitro-5-{[(1,1,3,3-tetramethylbutyl)amino]carbonyl}benzoic acid: Similar structure but with a carboxylic acid group instead of an ester group.

Uniqueness

Methyl 3-nitro-5-{[(1,1,3,3-tetramethylbutyl)amino]carbonyl}benzoate is unique due to the presence of both a nitro group and a bulky tert-butyl group, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various research applications.

Properties

IUPAC Name

methyl 3-nitro-5-(2,4,4-trimethylpentan-2-ylcarbamoyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O5/c1-16(2,3)10-17(4,5)18-14(20)11-7-12(15(21)24-6)9-13(8-11)19(22)23/h7-9H,10H2,1-6H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MINVBDPZFOVXOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)NC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

17.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24787868
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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